molecular formula C23H31N3O5S B7533980 N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide

N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide

Cat. No.: B7533980
M. Wt: 461.6 g/mol
InChI Key: FXKJYOIAWBTLKH-UHFFFAOYSA-N
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Description

N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, a morpholine ring, and a methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 2-methoxybenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.

    Introduction of the morpholine ring: The sulfonamide intermediate is then reacted with morpholine under appropriate conditions to introduce the morpholine ring.

    Coupling with the butanamide moiety: The final step involves coupling the morpholine-containing intermediate with 3,3-dimethylbutanoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonamide and morpholine-containing compounds.

    Medicine: The compound’s potential biological activities, such as antimicrobial or anticancer properties, can be explored for therapeutic applications.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the morpholine ring may enhance binding affinity to certain receptors. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)sulfamoyl acetanilide: Similar structure with a chloro group instead of a morpholine ring.

    N-(5-fluoro-2-methoxyphenyl)sulfamoyl carbamate: Contains a carbamate group instead of a butanamide moiety.

Uniqueness

N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide is unique due to the presence of both a morpholine ring and a butanamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5S/c1-23(2,3)16-22(27)24-19-15-17(9-10-20(19)26-11-13-31-14-12-26)32(28,29)25-18-7-5-6-8-21(18)30-4/h5-10,15,25H,11-14,16H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKJYOIAWBTLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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